1-(ethylsulfonyl)-N-methyl-N-phenyl-4-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-methyl-N-phenyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13511374 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-acetylcholinesterase Activity
Piperidine derivatives, including those structurally related to 1-(ethylsulfonyl)-N-methyl-N-phenyl-4-piperidinecarboxamide, have been synthesized and evaluated for their potential in inhibiting acetylcholinesterase (AChE), an enzyme relevant in the context of neurodegenerative diseases like Alzheimer's. Modifications in the piperidine structure, such as the introduction of sulfonyl groups and specific substitutions at the nitrogen atom, have shown significant increases in anti-AChE activity. This suggests potential applications in developing therapeutic agents for conditions associated with acetylcholine deficiency (Sugimoto et al., 1990).
Enantioseparation and Analytical Applications
The compound and its related derivatives have been explored for enantioseparation, an important process in the pharmaceutical industry for the preparation of enantiomerically pure substances. Studies have shown the use of reversed phase and normal phase liquid chromatography techniques for the simultaneous enantioseparation of compounds with basic and neutral characteristics, demonstrating the versatility and applicability of such derivatives in analytical chemistry and chiral drug development (Zhou et al., 2010).
Role in Antidementia Agent Development
Research on piperidine derivatives has also led to the identification of compounds with marked increases in cerebral acetylcholine content, showing promise as potent inhibitors of AChE and potential candidates for antidementia agents. The modifications in the piperidine core and the introduction of sulfonyl groups have been crucial in enhancing the activity and specificity of these compounds, providing a pathway for the development of new therapeutic options for dementia and related cognitive disorders (Sugimoto et al., 1990).
Properties
IUPAC Name |
1-ethylsulfonyl-N-methyl-N-phenylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-21(19,20)17-11-9-13(10-12-17)15(18)16(2)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGJHXORXJQPJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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